4-Nitrothiophene-2-carboxamide

Descripción general

Descripción

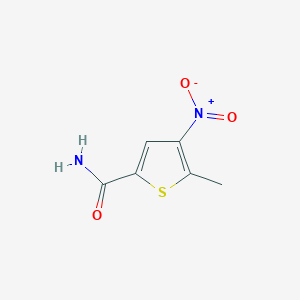

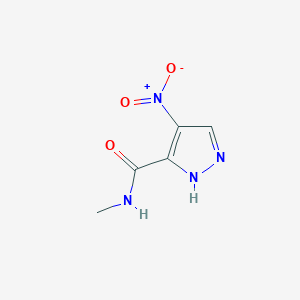

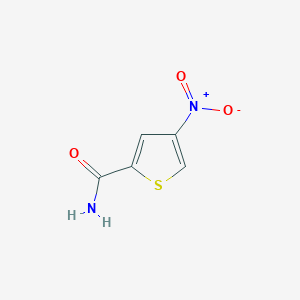

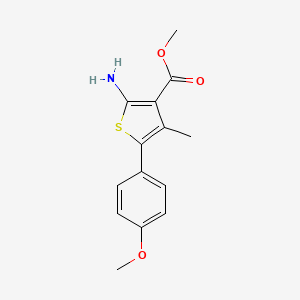

4-Nitrothiophene-2-carboxamide is a chemical compound with the molecular formula C5H4N2O3S . It has a molecular weight of 172.16 and is typically found in powder form . This compound is often used in research and development .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the treatment of 3-cyanothiophene with potassium nitrate and concentrated sulphuric acid, which results in the formation of 5-nitrothiophene-3-carboxamide . This compound and 5-nitrothiophene-2-carboxamide can be formed similarly from 2-cyanothiophene .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4N2O3S/c6-5(8)4-1-3(2-11-4)7(9)10/h1-2H,(H2,6,8) . The InChI key is WIMGYMPUMRABOR-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound has been found to have potent antibacterial properties . It was discovered to be a pro-drug that requires activation in E. coli by specific bacterial nitroreductases NfsA and NfsB .Aplicaciones Científicas De Investigación

Radiosensitizers and Bioreductively Activated Cytotoxins

4-Nitrothiophene-2-carboxamide derivatives have been evaluated for their role as radiosensitizers of hypoxic mammalian cells and as selective bioreductively activated cytotoxins. The most potent radiosensitizers in these studies were found to have tertiary amine bases or oxiranes in their side chain (Threadgill et al., 1991).

Isotopically Efficient Syntheses for Antitumour Agents

This compound is significant in the synthesis of labelled compounds used as antitumour agents. Techniques involving potassium [15N]-nitrate have been used for the preparation of these compounds, demonstrating their relevance in the field of cancer research (Shinkwin & Threadgill, 1996).

Studies in Molecular Dynamics

Research involving this compound derivatives has contributed to understanding the kinetics and dynamics of molecular reactions. For instance, studies on piperidinodebromination of some 2-bromo-4-R-5-nitrothiophene-3-carboxamides have shown steric interactions influencing the rotation of the carboxamido group about its bond with the aromatic ring (Consiglio et al., 1985).

Inhibitors of Poly(ADP-ribose)polymerase (PARP)

This compound and its derivatives have been evaluated as inhibitors of poly(ADP-ribose)polymerase (PARP). This enzyme plays a crucial role in the repair of damaged DNA, and its inhibition can potentiate radiotherapy and chemotherapy in cancer treatments (Shinkwin, Whish & Threadgill, 1999).

Mycobacterium Tuberculosis Inhibitors

Certain derivatives of this compound, such as tetrahydrothieno[2,3-c]pyridine-3-carboxamide, have shown inhibitory effects on Mycobacterium tuberculosis pantothenate synthetase. These compounds have been evaluated for their potential as antimycobacterial agents (Samala et al., 2014).

Oxidative Nucleophilic Substitution Reactions

This compound plays a role in studies of oxidative nucleophilic substitution reactions. Research in this area provides insights into organic chemistry and molecular interactions, particularly in the presence of different substituents (Bianchi et al., 2007).

Mecanismo De Acción

Target of Action

4-Nitrothiophene-2-carboxamide primarily targets bacterial nitroreductases NfsA and NfsB in E. coli . These enzymes play a crucial role in the activation of the compound. Additionally, the compound has been found to inhibit the CTP Synthetase PyrG in Mycobacterium tuberculosis .

Mode of Action

The compound is a pro-drug that requires activation by specific bacterial nitroreductases NfsA and NfsB in E. coli . This activation is crucial for the compound to exert its antibacterial properties. The compound has also been found to inhibit the CTP Synthetase PyrG in Mycobacterium tuberculosis, thereby affecting the growth of the bacteria .

Biochemical Pathways

The activation of this compound by bacterial nitroreductases leads to its potent antibacterial properties . The inhibition of CTP Synthetase PyrG perturbs DNA and RNA biosynthesis, and other metabolic processes requiring nucleotides .

Pharmacokinetics

Its efficacy in a mouse thigh infection model suggests that it has suitable bioavailability .

Result of Action

The activation of this compound results in potent antibacterial properties. It has been found to be effective against wild-type and multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp . The inhibition of CTP Synthetase PyrG in Mycobacterium tuberculosis leads to the perturbation of DNA and RNA biosynthesis, affecting the growth of the bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of specific bacterial nitroreductases is necessary for its activation . .

Safety and Hazards

Direcciones Futuras

Nitrothiophene carboxamides, including 4-Nitrothiophene-2-carboxamide, represent a novel narrow-spectrum antibacterial series . They have shown efficacy against wild-type and multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp . These compounds are bactericidal and efficacious in a mouse thigh infection model , indicating potential for further development and study in the field of antibacterial drug discovery.

Propiedades

IUPAC Name |

4-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3S/c6-5(8)4-1-3(2-11-4)7(9)10/h1-2H,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMGYMPUMRABOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]-5-methylphenyl]methyl]-4,6-dimethylphenol](/img/structure/B3262630.png)